3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine is a chemical compound notable for its unique structure and potential applications in medicinal chemistry and material science. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a 4-methoxy-2-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a subject of interest for various scientific studies.
3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine is classified as an organic compound. It falls under the category of heterocyclic compounds due to the presence of the nitrogen atom in the pyrrolidine ring. Additionally, it can be categorized as an aromatic compound due to the presence of the aromatic phenyl group.
The synthesis of 3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine typically involves several key steps:
The molecular formula for 3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine is C₁₂H₁₄F₃NO, with a molecular weight of 245.24 g/mol. The structure consists of a pyrrolidine ring connected to a phenyl group that has both methoxy and trifluoromethyl substituents.
3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine can undergo several types of chemical reactions:
The mechanism of action for 3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine is primarily explored within medicinal chemistry contexts. Its lipophilicity allows it to cross biological membranes effectively, which is crucial for its potential therapeutic effects targeting central nervous system disorders. The specific interactions at molecular targets such as receptors or enzymes are still under investigation but are expected to involve modulation of neurotransmitter systems due to its structural characteristics .
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₄F₃NO |
Molecular Weight | 245.24 g/mol |
Purity | ≥95% |
Origin | United States |
3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine has several significant applications:
Pyrrolidine, a saturated five-membered nitrogen heterocycle, serves as a privileged scaffold in drug design due to its conformational rigidity, sp³-hybridized character, and ability to enhance water solubility. Substituted pyrrolidines—particularly aryl-functionalized derivatives—demonstrate improved binding affinity to biological targets through stereoelectronic effects and spatial positioning of pharmacophores. The 3-aryl-pyrrolidine subgroup exhibits distinct advantages: the chiral C3 position enables enantioselective interactions with proteins, while the meta-substitution pattern on the phenyl ring permits optimal steric orientation. This molecular architecture is prevalent in neuroactive compounds (e.g., dopamine reuptake inhibitors) and enzyme modulators due to its mimicry of proline-rich peptide domains [7]. Heterocyclic synthesis research groups like NUQUIMHE have extensively documented synthetic routes to analogous scaffolds, underscoring their pharmaceutical relevance .
The trifluoromethyl (-CF₃) group exerts a profound influence on pharmacokinetic and pharmacodynamic properties. Its strong electron-withdrawing effect (σI = 0.43, σR = 0.09) modulates pKa values and enhances metabolic stability by resisting oxidative degradation. Simultaneously, the -CF₃ group increases lipophilicity (π = 0.88) and promotes membrane permeability. When positioned ortho to a pyrrolidine attachment on an aryl ring, it induces steric constraints that favor bioactive conformations. The methoxy (-OCH₃) group, particularly at the para-position, contributes to resonance effects (+R), influences electron density, and participates in hydrogen bonding. In 3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine, these groups create a polarized electronic environment ideal for interactions with aromatic residues in enzyme binding pockets. FDA-approved drugs like Alpelisib (a PI3K inhibitor) and Ubrogepant (a CGRP antagonist) exemplify how -CF₃ enhances target affinity and oral bioavailability [2] [8].
Aryl-pyrrolidine synthesis evolved from classical condensation reactions (e.g., Knorr pyrrole synthesis) to transition-metal-catalyzed methods. The 1980s witnessed advances in asymmetric hydrogenation for enantiopure pyrrolidines, while the 2000s incorporated trifluoromethylation techniques using reagents like Umemoto’s salts or Togni’s reagent. Key milestones include:
CAS No.: 1256-86-6
CAS No.: 107419-07-8
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: